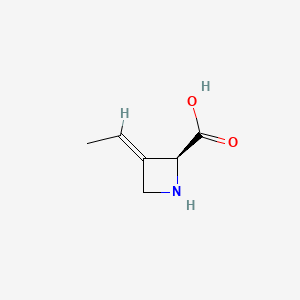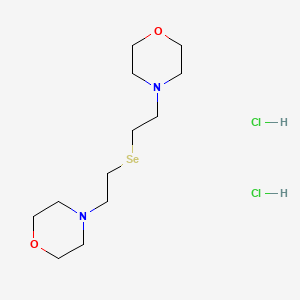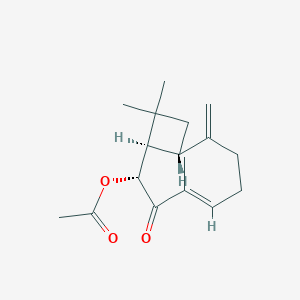
(2S,3E)-3-ethylideneazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3E)-3-ethylideneazetidine-2-carboxylic acid is a chiral azetidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be facilitated by using strong bases or specific catalysts to promote the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability. This includes using high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, alkoxides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Formation of substituted azetidine derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In the industrial sector, (2S,3E)-3-ethylideneazetidine-2-carboxylic acid can be used in the synthesis of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can engage in various binding interactions, influencing the activity of these targets and modulating biological pathways.
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different substituents.
Proline: A naturally occurring amino acid with a similar cyclic structure but a five-membered ring instead of a four-membered one.
Uniqueness: (2S,3E)-3-ethylideneazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the ethylidene group, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Propiedades
Número CAS |
24695-12-3 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(2S,3Z)-3-ethylideneazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-4-3-7-5(4)6(8)9/h2,5,7H,3H2,1H3,(H,8,9)/b4-2-/t5-/m0/s1 |
Clave InChI |
LCXPHUZMYBUAOG-PSRSYCBASA-N |
SMILES |
CC=C1CNC1C(=O)O |
SMILES isomérico |
C/C=C\1/CN[C@@H]1C(=O)O |
SMILES canónico |
CC=C1CNC1C(=O)O |
Sinónimos |
3-ethylidene-L-azetidine-2-carboxylic acid polyoximic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[18F]FMeNER-D2](/img/structure/B1236695.png)
![N-[(2R)-6-amino-1-(hydroxyamino)-1-oxohexan-2-yl]-10-[2-[(diaminomethylideneamino)methyl]phenyl]decanamide](/img/structure/B1236696.png)





![4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B1236702.png)





